

Flindersine's Antibacterial Profile and Comparison with Standard Drugs

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Compound Focus: Flindersine

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This table summarizes the Minimum Inhibitory Concentration (MIC) of **Flindersine** against various bacterial strains, alongside its general characteristics. MIC is the lowest concentration of a compound that prevents visible bacterial growth, with a lower value indicating greater potency [1] [2].

Bacterial Strain	Flindersine MIC ($\mu\text{g/mL}$)	Activity Level
<i>Bacillus subtilis</i>	31.25	Moderate
<i>Staphylococcus aureus</i>	62.5	Moderate
<i>Staphylococcus epidermidis</i>	62.5	Moderate
<i>Enterococcus faecalis</i>	31.25	Moderate
<i>Acinetobacter baumannii</i>	125	Weak
<i>Pseudomonas aeruginosa</i>	250	Very Weak

Key Characteristics of Flindersine

- Source:** Isolated from the leaves of the medicinal plant *Toddalia asiatica* (L.) Lam [1] [2] [3].
- Chemical Class:** A quinoline-alkaloid [1].

- **Spectrum:** Shows activity against both Gram-positive bacteria (e.g., *S. aureus*, *B. subtilis*) and Gram-negative bacteria (e.g., *P. aeruginosa*, *A. baumannii*), though it is significantly more potent against Gram-positive strains [1] [2].

Comparative Efficacy Against Standard Antibiotics

The table below places **Flindersine**'s performance in context with the activity profiles of established antibiotics, based on standardized testing methods.

Antibacterial Agent	Target Bacteria / Context	Reported MIC / Efficacy	Comparison with Flindersine
Flindersine	Gram-positive bacteria (e.g., <i>S. aureus</i>)	31.25 - 62.5 µg/mL (Moderate)	Reference compound
Chelerythrine (another alkaloid from <i>T. asiatica</i>)	<i>Staphylococcus aureus</i> (including MRSA)	0.156 mg/mL (156 µg/mL) [4]	Similar MIC range; same plant source.
Ciprofloxacin (Fluoroquinolone antibiotic)	<i>Bacillus anthracis</i>	≤ 1 µg/mL (Highly Susceptible) [5]	Significantly more potent than Flindersine.
Penicillin (β-lactam antibiotic)	Most <i>Bacillus anthracis</i> isolates	≤ 0.12 µg/mL (Susceptible) [5]	Vastly more potent than Flindersine.
Diclofenac Sodium (NSAID)	<i>Enterococcus faecalis</i> (in combination with PPI)	Enhanced inhibition zone [6]	Non-antibiotic drug showing synergistic antibacterial effect.

Experimental Protocols for Cited Data

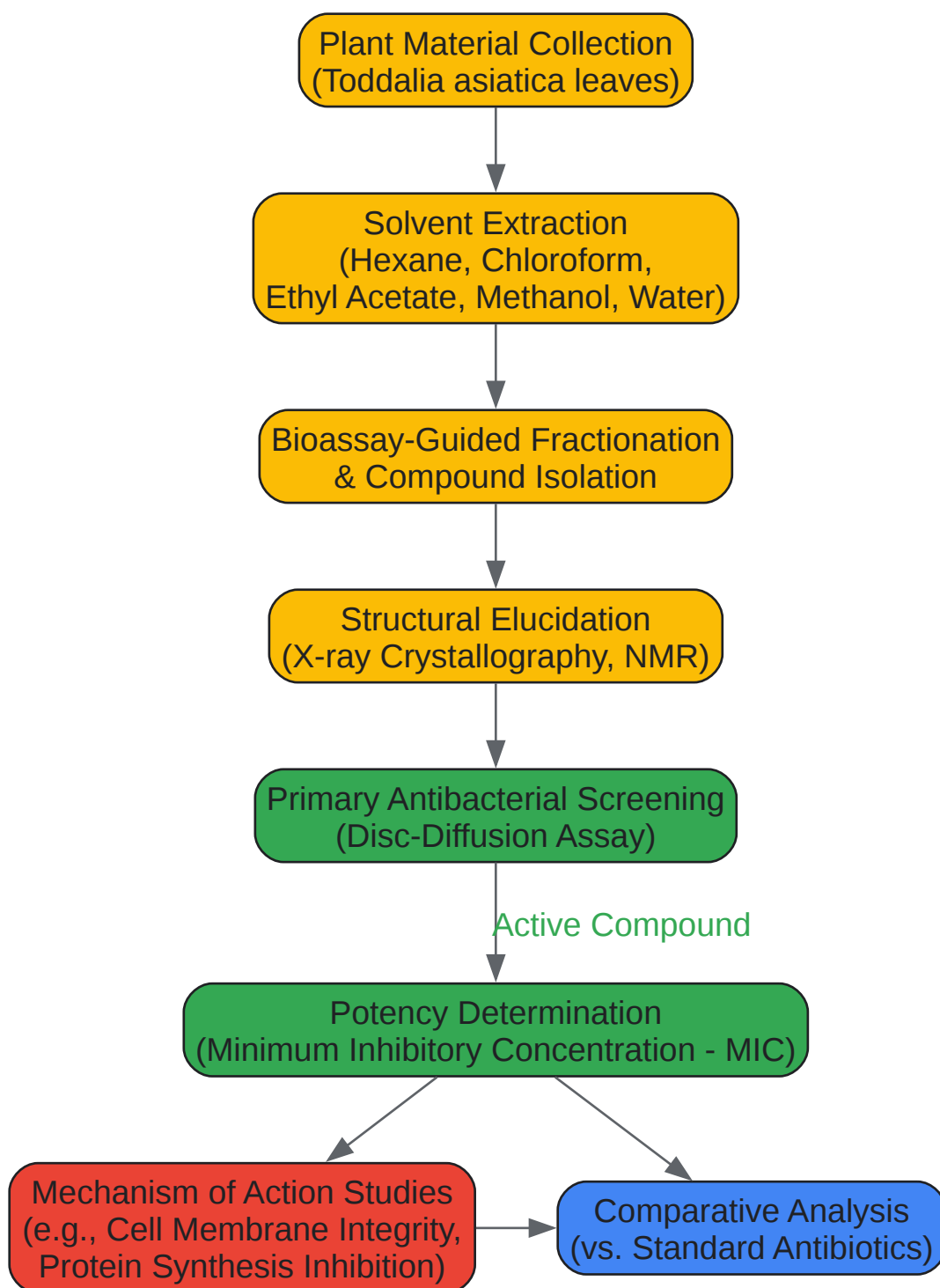
To ensure reproducibility, here are the key methodological details from the studies that generated the data above.

- **For Flindersine Activity** [1] [2]

- **Extraction & Isolation:** **Flindersine** was isolated from the ethyl acetate extract of *Toddalia asiatica* leaves, and its structure was confirmed using X-ray crystallography.
 - **Susceptibility Testing:** Antibacterial activity was tested using the **disc-diffusion method**.
 - **MIC Determination:** The **broth dilution method** was used to determine the precise Minimum Inhibitory Concentration (MIC) values.
- **For Standard Drug Data [5]**
 - **Testing Method:** Antimicrobial susceptibility for standard drugs like ciprofloxacin and penicillin was determined using the standardized **broth microdilution reference method** as defined by the National Committee for Clinical Laboratory Standards (NCCLS, now CLSI).
 - **Strains:** Testing was performed on a diverse set of 65 *Bacillus anthracis* isolates (50 historical and 15 recent U.S. clinical isolates).

Research Workflow for Antibacterial Compound Evaluation

The diagram below outlines a generalized experimental workflow for discovering and evaluating a natural antibacterial compound like **Flindersine**, based on the methodologies in the cited literature.



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